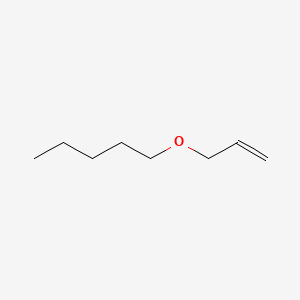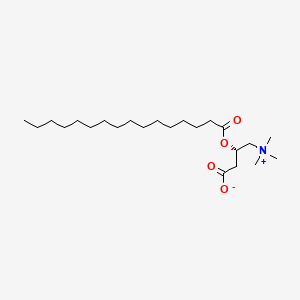
(+)-Palmitoylcarnitine
Overview
Description
(+)-Palmitoylcarnitine: is a naturally occurring compound that plays a crucial role in the metabolism of fatty acids. It is an ester of palmitic acid and carnitine, and it is involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is essential for the production of energy in cells, particularly in muscle tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Palmitoylcarnitine typically involves the esterification of palmitic acid with carnitine. This can be achieved through various methods, including chemical synthesis and enzymatic processes. One common chemical synthesis route involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification reaction under mild conditions.
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, such as the use of lipases to catalyze the esterification of palmitic acid with carnitine. This method is preferred due to its high specificity and efficiency, as well as its environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: (+)-Palmitoylcarnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce palmitoylcarnitine derivatives.
Hydrolysis: The ester bond can be hydrolyzed to yield palmitic acid and carnitine.
Transesterification: It can participate in transesterification reactions to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as typical reagents.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) are often used.
Major Products Formed:
Oxidation: Produces oxidized derivatives of palmitoylcarnitine.
Hydrolysis: Yields palmitic acid and carnitine.
Transesterification: Forms various esters depending on the alcohol used.
Scientific Research Applications
Chemistry: (+)-Palmitoylcarnitine is used as a model compound to study esterification and transesterification reactions. It is also employed in the synthesis of other fatty acid esters.
Biology: In biological research, this compound is used to investigate the mechanisms of fatty acid transport and metabolism. It serves as a substrate in studies of mitochondrial function and energy production.
Medicine: this compound has potential therapeutic applications in the treatment of metabolic disorders, such as carnitine deficiency and certain types of muscular dystrophy. It is also being explored for its role in improving cardiac function and reducing the risk of cardiovascular diseases.
Industry: In the industrial sector, this compound is used in the production of dietary supplements and functional foods aimed at enhancing energy metabolism and overall health.
Mechanism of Action
(+)-Palmitoylcarnitine exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria. This process is mediated by the enzyme carnitine palmitoyltransferase I (CPT I), which catalyzes the formation of palmitoylcarnitine from palmitic acid and carnitine. Once inside the mitochondria, palmitoylcarnitine is converted back to palmitic acid by carnitine palmitoyltransferase II (CPT II), allowing the fatty acid to undergo β-oxidation and produce energy.
Comparison with Similar Compounds
Acetylcarnitine: An ester of acetic acid and carnitine, involved in the transport of acetyl groups into the mitochondria.
Butyrylcarnitine: An ester of butyric acid and carnitine, involved in the transport of butyric acid into the mitochondria.
Octanoylcarnitine: An ester of octanoic acid and carnitine, involved in the transport of medium-chain fatty acids into the mitochondria.
Uniqueness: (+)-Palmitoylcarnitine is unique due to its role in the transport of long-chain fatty acids, which are a major source of energy for muscle tissues. Its specific interaction with carnitine palmitoyltransferase enzymes distinguishes it from other carnitine esters, which may transport different types of fatty acids or acyl groups.
Properties
IUPAC Name |
(3S)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMRRQXKHMYMOC-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126847 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxohexadecyl)oxy]-, inner salt, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2364-66-1 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxohexadecyl)oxy]-, inner salt, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Palmitylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxohexadecyl)oxy]-, inner salt, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


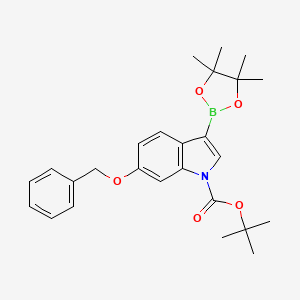

![4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050020.png)


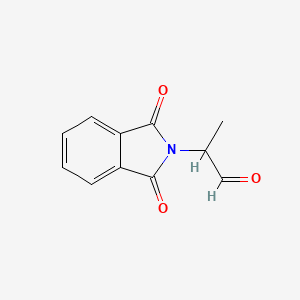
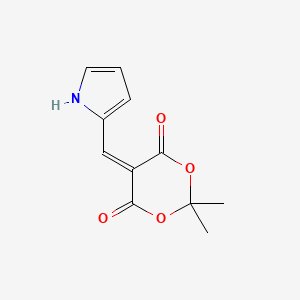


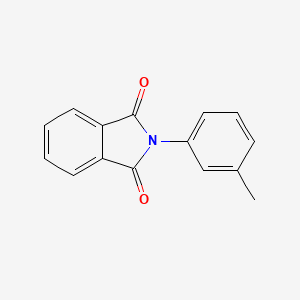


![2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol](/img/structure/B3050036.png)
